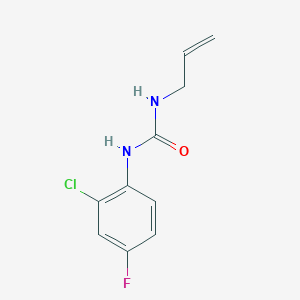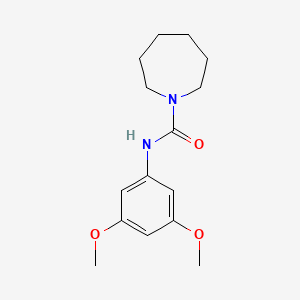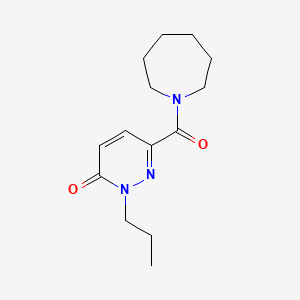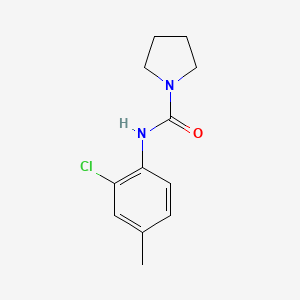
N-(2-chloro-4-methylphenyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-methylphenyl)pyrrolidine-1-carboxamide, commonly known as CPCA, is a chemical compound that belongs to the family of pyrrolidine carboxamides. It is a potent and selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. CPCA has been extensively studied for its potential applications in the field of neuroscience and pharmacology.
Mécanisme D'action
CPCA acts as a competitive inhibitor of the dopamine transporter (N-(2-chloro-4-methylphenyl)pyrrolidine-1-carboxamide), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting N-(2-chloro-4-methylphenyl)pyrrolidine-1-carboxamide, CPCA increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopamine signaling.
Biochemical and Physiological Effects:
CPCA has been shown to have a range of biochemical and physiological effects. It has been found to increase extracellular dopamine levels in the brain, leading to enhanced dopamine signaling. CPCA has also been shown to increase locomotor activity in rodents, suggesting that it has stimulant-like effects.
Avantages Et Limitations Des Expériences En Laboratoire
CPCA has several advantages as a research tool. It is a potent and selective inhibitor of N-(2-chloro-4-methylphenyl)pyrrolidine-1-carboxamide, making it a valuable tool for investigating the role of dopamine in various physiological and pathological processes. However, CPCA has some limitations as well. It has a short half-life, which can make it difficult to use in experiments that require long-term exposure. Additionally, CPCA has poor solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on CPCA. One area of interest is the development of new derivatives of CPCA that have improved pharmacokinetic properties. Another area of interest is the investigation of the potential therapeutic applications of CPCA in the treatment of Parkinson's disease, ADHD, and drug addiction. Finally, further research is needed to better understand the biochemical and physiological effects of CPCA, and how these effects can be harnessed for therapeutic purposes.
Méthodes De Synthèse
The synthesis of CPCA involves the reaction of 2-chloro-4-methylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazoline derivative. This intermediate is then reacted with bromine in the presence of sodium hydroxide to form the desired pyrrolidine carboxamide.
Applications De Recherche Scientifique
CPCA has been widely used in scientific research to investigate the role of dopamine in various physiological and pathological processes. It has been shown to have potential applications in the treatment of Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Propriétés
IUPAC Name |
N-(2-chloro-4-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-9-4-5-11(10(13)8-9)14-12(16)15-6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQGVPIQIQQXKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2-Chloro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512352.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7512353.png)
![cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512364.png)
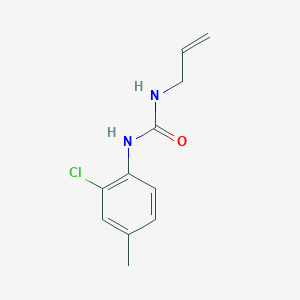
![6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7512387.png)

![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7512404.png)
